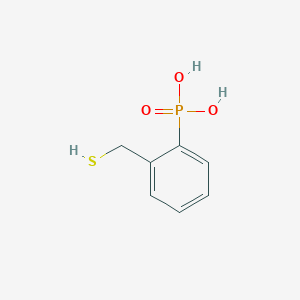

2-(Sulfanylmethyl)phenylphosphonic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9O3PS |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

[2-(sulfanylmethyl)phenyl]phosphonic acid |

InChI |

InChI=1S/C7H9O3PS/c8-11(9,10)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2,(H2,8,9,10) |

InChI Key |

MVLYXNMBKWWFNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CS)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Strategies and Pathways for 2 Sulfanylmethyl Phenylphosphonic Acid and Its Analogs

Established Synthetic Methodologies for Phosphonic Acids

The preparation of phosphonic acids is a well-documented field, with several reliable methods for their synthesis. These generally involve the creation of a phosphonate (B1237965) ester precursor, which is subsequently hydrolyzed, or the direct formation of a carbon-phosphorus (C-P) bond.

Approaches involving Hydrolysis of Phosphonate Precursors

The final step in many phosphonic acid syntheses is the dealkylation of a phosphonate ester. The choice of method depends on the stability of other functional groups within the molecule.

Acidic Hydrolysis : The most common method for cleaving dialkyl phosphonates is hydrolysis using concentrated strong acids, typically hydrochloric acid (HCl) at reflux. beilstein-journals.orgnih.govmdpi.com This procedure is effective for simple alkyl esters like dimethyl or diethyl phosphonates. nih.gov The reaction time can vary from one to twelve hours. beilstein-journals.org While broadly applicable, this harsh method can sometimes lead to the cleavage of the C–P bond itself in sensitive substrates. nih.gov

McKenna's Method : For molecules that are sensitive to strong acidic conditions, the McKenna reaction offers a milder alternative. beilstein-journals.orgnih.gov This two-step process involves the treatment of the phosphonate ester with bromotrimethylsilane (B50905) (TMSBr), followed by solvolysis with methanol (B129727) or water. beilstein-journals.orgnih.gov This technique is particularly useful for preparing complex or sensitive phosphonic acids, including those containing heterocyclic moieties. beilstein-journals.org

Catalytic Hydrogenolysis : Dibenzyl phosphonates are valuable precursors because the benzyl (B1604629) groups can be removed under neutral conditions via catalytic hydrogenolysis. beilstein-journals.orgnih.gov Using a palladium on charcoal (Pd/C) catalyst, this method cleanly yields the phosphonic acid without the need for harsh acidic or basic reagents. beilstein-journals.org

Table 1: Comparison of Common Phosphonate Hydrolysis Methods

| Method | Reagents | Substrate | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl or HBr | Diethyl/Dimethyl Phosphonates | Reflux, 1-12 h beilstein-journals.orgnih.gov | General, widely used beilstein-journals.org | Harsh conditions, potential C-P bond cleavage nih.gov |

| McKenna's Method | 1. TMSBr 2. MeOH or H₂O | Various Dialkyl Phosphonates | Two steps, mild conditions beilstein-journals.orgnih.gov | Good for acid-sensitive substrates beilstein-journals.org | Requires stoichiometric silyl (B83357) reagent | | Hydrogenolysis | H₂, Pd/C catalyst | Dibenzyl Phosphonates | Neutral, room temp./pressure beilstein-journals.org | Very mild, high yield beilstein-journals.orgnih.gov | Requires specific dibenzyl precursor |

Direct Carbon-Phosphorus Bond Formation Approaches

Direct methods to form the C-P bond are fundamental in synthesizing the phosphonate scaffold. These reactions typically involve coupling an aryl electrophile with a phosphorus-based nucleophile.

Michaelis-Arbuzov Reaction : This classic reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. researchgate.net While highly effective for C(sp³)-X bonds, its application to unactivated aryl halides is limited. researchgate.net However, it works for activated aryl halides, such as those bearing electron-withdrawing groups. researchgate.net

Catalytic Cross-Coupling Reactions : Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-P bonds. Palladium and nickel catalysts are commonly used to couple aryl halides (iodides, bromides) with dialkyl phosphites (H-phosphonates) or trialkyl phosphites. researchgate.net These methods have a broad substrate scope and are tolerant of various functional groups. researchgate.netresearchgate.net For instance, aryl bromides can react with triethyl phosphite in the presence of a nickel catalyst to yield diethyl arylphosphonates. researchgate.net

Radical Phosphonylation : Emerging methods utilize radical chemistry to form C-P bonds. Photoredox catalysis can enable the phosphonylation of alkyl radicals generated from sources like alkyl carboxylic acids or potassium trifluoroborates, offering a modern approach under mild conditions. acs.org

Targeted Synthesis of 2-(Sulfanylmethyl)phenylphosphonic Acid Scaffold

Synthesizing the specific bifunctional molecule 2-(Sulfanylmethyl)phenylphosphonic acid requires a multi-step, modular approach that carefully sequences C-P bond formation and the introduction of the sulfanylmethyl group.

Modular Synthesis involving Aryl Halide and Phosphonyl Chloride Intermediates

A logical modular synthesis would involve building the molecule by sequentially adding the key functional groups to a phenyl scaffold. nih.govrsc.org One plausible pathway could start from an appropriately substituted aryl halide.

A proposed synthetic route:

Starting Material : Begin with 2-bromobenzyl bromide.

Introduction of the Phosphonate : The more reactive benzylic bromide can undergo a Michaelis-Arbuzov reaction with triethyl phosphite to form diethyl (2-bromobenzyl)phosphonate.

Introduction of the Thiol : The thiol group can be introduced by converting the remaining aryl bromide. This often requires conversion to an organometallic intermediate (e.g., a Grignard or lithium reagent) followed by reaction with elemental sulfur. Alternatively, a palladium-catalyzed thiolation could be employed.

Final Hydrolysis : The synthesis would conclude with the hydrolysis of the diethyl phosphonate ester to the final phosphonic acid using one of the established methods, such as treatment with concentrated HCl. beilstein-journals.org

An alternative strategy might involve using phenyl phosphonyl chloride (PhPOCl₂) as an intermediate, reacting it with a suitable organometallic reagent derived from a protected sulfanylmethyl-substituted aryl halide. google.com

Functional Group Interconversion Strategies for the Sulfanylmethyl Moiety

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk Creating the sulfanylmethyl (-CH₂SH) group on the phenylphosphonate (B1237145) scaffold can be achieved through several routes.

Substitution on a Benzylic Halide : A common strategy involves the nucleophilic substitution of a benzylic halide. For example, a diethyl (2-(bromomethyl)phenyl)phosphonate intermediate could be reacted with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or, more commonly, thiourea (B124793) followed by basic hydrolysis to yield the thiol. vanderbilt.edu

Reduction of a Sulfonyl Group : If a synthetic route leads to a (2-(chlorosulfonylmethyl)phenyl)phosphonic acid derivative, the sulfonyl chloride could be reduced to the corresponding thiol.

Conversion from a Hydroxymethyl Group : An intermediate such as diethyl (2-(hydroxymethyl)phenyl)phosphonate could be synthesized. The alcohol can then be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with toluenesulfonyl chloride or methanesulfonyl chloride, respectively. google.com Subsequent displacement with a sulfur nucleophile would furnish the desired sulfanylmethyl group. vanderbilt.edu This FGI approach provides a reliable pathway to the target structure. ub.edu

Derivatization and Functionalization of 2-(Sulfanylmethyl)phenylphosphonic Acid

The presence of two distinct functional groups, a phosphonic acid and a thiol, allows for a wide range of derivatization reactions, enabling the synthesis of diverse analogs for various applications.

The phosphonic acid moiety can be:

Esterified : Reaction with alcohols under appropriate conditions can yield mono- or di-esters.

Converted to Phosphonyl Chloride : Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert the phosphonic acid to the more reactive phosphonyl dichloride, a key intermediate for synthesizing phosphonamides and other derivatives. google.com

The sulfanylmethyl moiety is also synthetically versatile:

Alkylation : The thiol can be deprotonated with a mild base and alkylated with various alkyl halides to form a diverse library of thioethers.

Oxidation : The thiol is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide dimer. Stronger oxidizing agents can convert the thiol to a sulfinic acid or a sulfonic acid.

Thioester Formation : Reaction with acyl chlorides or anhydrides can produce thioesters.

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Phosphonic Acid | Diesterification | Alcohol (e.g., EtOH), Acid Catalyst | Diethyl 2-(Sulfanylmethyl)phenylphosphonate |

Synthesis of Ester and Amide Derivatives

The preparation of ester and amide derivatives of 2-(sulfanylmethyl)phenylphosphonic acid can be approached through several synthetic routes. A common strategy involves the initial synthesis of a suitable precursor, such as a (2-halomethyl)phenylphosphonate ester, followed by nucleophilic substitution with a sulfur-containing reagent.

Ester Derivatives:

The synthesis of dialkyl (2-(sulfanylmethyl)phenyl)phosphonates can be conceptually achieved starting from a corresponding (2-halomethyl)phenylphosphonate. For instance, diethyl (2-chloromethyl)phenylphosphonate can serve as a key intermediate. This intermediate can be synthesized, and then the chlorine atom can be displaced by a sulfur nucleophile. A general and widely used method for preparing similar benzylphosphonates is the Michaelis-Arbuzov reaction, which involves the reaction of a benzyl halide with a trialkyl phosphite. nih.gov

A plausible synthetic route to diethyl (2-(sulfanylmethyl)phenyl)phosphonate would involve the reaction of diethyl (2-chloromethyl)phenylphosphonate with a sulfur source like sodium hydrosulfide or thiourea followed by hydrolysis. The use of thiourea provides a reliable method for converting benzyl halides to thiols by forming an isothiuronium (B1672626) salt intermediate, which is then hydrolyzed under basic conditions. arkat-usa.orglibretexts.org This two-step process avoids the direct handling of the often malodorous and reactive sodium hydrosulfide. arkat-usa.orgchemistrysteps.com

Alternatively, direct esterification of 2-(sulfanylmethyl)phenylphosphonic acid can be performed. However, this can be challenging due to the presence of the reactive thiol group, which may interfere with the esterification conditions. Therefore, protection of the thiol group might be necessary before esterification, followed by a deprotection step.

Amide Derivatives:

The synthesis of phosphonamidates, the amide derivatives of phosphonic acids, can be achieved by reacting a phosphonic acid dichloride with an amine. google.com In the context of 2-(sulfanylmethyl)phenylphosphonic acid, this would involve the conversion of the phosphonic acid to the corresponding phosphonic dichloride, for example, by using thionyl chloride or oxalyl chloride. nih.gov The resulting 2-(sulfanylmethyl)phenylphosphonic dichloride can then be reacted with a primary or secondary amine to yield the desired phosphonamidate.

A general procedure for the synthesis of phosphonamidates involves the activation of a phosphonic acid monoester followed by reaction with an amine. nih.gov For instance, a monoester of 2-(sulfanylmethyl)phenylphosphonic acid could be activated and then coupled with an amine to form the phosphonamidate. Given the potential for side reactions with the thiol group, a protection strategy for the sulfanyl (B85325) group might be advantageous during these synthetic steps.

| Precursor Compound | Reagent | Product Type | Reference |

| Diethyl (2-chloromethyl)phenylphosphonate | Sodium Hydrosulfide | Ester | libretexts.org |

| Diethyl (2-chloromethyl)phenylphosphonate | Thiourea, then base | Ester | arkat-usa.org |

| 2-(Sulfanylmethyl)phenylphosphonic acid | Thionyl chloride, then amine | Amide | google.com |

| 2-(Sulfanylmethyl)phenylphosphonic acid monoester | Activating agent, then amine | Amide | nih.gov |

Chemical Modifications at the Sulfanylmethyl Group

The sulfanylmethyl group in 2-(sulfanylmethyl)phenylphosphonic acid and its derivatives is a versatile functional handle that allows for a variety of chemical modifications, including alkylation and oxidation.

Alkylation:

The thiol group can be readily alkylated to form thioethers (sulfides). This S-alkylation is typically achieved by treating the thiol or its corresponding thiolate with an alkyl halide. jmaterenvironsci.com The reaction proceeds via an SN2 mechanism and is generally efficient with primary and secondary alkyl halides. libretexts.org For example, reacting 2-(sulfanylmethyl)phenylphosphonic acid or its ester with an alkyl bromide in the presence of a base would yield the corresponding 2-((alkylthio)methyl)phenylphosphonic acid derivative. The use of green mediums like water for such alkylations has also been reported. jmaterenvironsci.com Dehydrative S-alkylation using an alcohol as the alkylating agent, catalyzed by alkyl halides, presents another synthetic option. rsc.org

Oxidation:

The sulfanylmethyl group can be oxidized to various higher oxidation states. Mild oxidation of the thiol typically leads to the formation of a disulfide. This oxidative coupling is a common reaction for thiols and can be achieved using a variety of reagents, including hydrogen peroxide catalyzed by a cyclic seleninate ester, or photochemically using a photoinitiator in the presence of air. nih.govrsc.org The resulting disulfide would be a dimeric species containing two molecules of the parent phosphonic acid linked by a disulfide bridge. This thiol-disulfide interconversion is a key process in many biological systems. libretexts.org

Further oxidation of the thiol or the corresponding thioether can lead to the formation of sulfoxides and sulfones. For instance, treatment of a sulfide (B99878) with hydrogen peroxide at room temperature can yield the corresponding sulfoxide, and further oxidation with a peroxyacid affords the sulfone. libretexts.org

| Starting Material | Reagent(s) | Product | Reference |

| 2-(Sulfanylmethyl)phenylphosphonic acid | Alkyl Halide, Base | 2-((Alkylthio)methyl)phenylphosphonic acid | libretexts.orgjmaterenvironsci.com |

| 2-(Sulfanylmethyl)phenylphosphonic acid | Hydrogen Peroxide, Catalyst | Dimeric Disulfide | nih.gov |

| 2-((Alkylthio)methyl)phenylphosphonic acid | Hydrogen Peroxide | 2-((Alkylsulfinyl)methyl)phenylphosphonic acid | libretexts.org |

| 2-((Alkylsulfinyl)methyl)phenylphosphonic acid | Peroxyacid | 2-((Alkylsulfonyl)methyl)phenylphosphonic acid | libretexts.org |

Coordination Chemistry and Metal Ligand Interactions of 2 Sulfanylmethyl Phenylphosphonic Acid

Fundamental Principles of Phosphonate (B1237965) and Thiol Coordination

The coordination behavior of 2-(Sulfanylmethyl)phenylphosphonic acid is dictated by its two key functional groups: the phosphonate group (-PO(OH)₂) and the thiol group (-SH).

The phosphonate group is a versatile and robust ligand for coordinating with metal ions. nih.gov It is a hard Lewis base, showing a strong affinity for hard and intermediate metal centers. The phosphonic acid moiety can deprotonate once or twice, leading to the monoanionic -PO₂(OH)⁻ or dianionic -PO₃²⁻ form, respectively. This variability in protonation allows it to act as a hydrogen bond donor and acceptor, facilitating the formation of extended networks. nih.gov Phosphonates can coordinate to metal ions in a variety of modes, including monodentate, chelating, and bridging fashions, which contributes to the structural diversity of the resulting metal-organic assemblies. nih.gov The P=O bond is a key coordination site, and the P-OH groups can also participate in binding. nih.gov

The thiol group (-SH), or its deprotonated form, thiolate (-S⁻), is classified as a soft Lewis base. nih.gov Consequently, it preferentially coordinates with soft Lewis acidic metals such as Ag(I), Hg(II), and Cd(II). nih.govresearchgate.net The thiolate ligand is a one-electron donor when terminal and can act as a three-electron donor when bridging two metal centers. This bridging capability is a common feature in the chemistry of metal thiolate complexes. nih.gov

The presence of both a hard phosphonate and a soft thiol group on the same phenyl scaffold makes 2-(Sulfanylmethyl)phenylphosphonic acid a potentially valuable bifunctional or "hard-soft" ligand. This combination allows for selective binding to different types of metal ions or simultaneous coordination to multiple metal centers, creating heterometallic or structurally complex materials.

Complexation with Diverse Metal Ions

While specific experimental data for 2-(Sulfanylmethyl)phenylphosphonic acid is not available in the reviewed literature, its potential for complexation can be inferred from the known reactivity of its constituent functional groups. The dual functionality would likely allow it to form complexes with a wide range of metal ions, from hard alkali earth metals and lanthanides to softer transition metals.

Investigation of Coordination Modes and Binding Sites

Based on related structures, the coordination of 2-(Sulfanylmethyl)phenylphosphonic acid would likely involve several possible modes. The phosphonate group could bind in a monodentate (κ¹), bidentate chelating (κ²), or various bridging modes. nih.gov The thiol group could coordinate as a terminal ligand or, more commonly, as a bridging thiolate between two or more metal centers. The specific coordination mode adopted would depend on factors such as the choice of metal ion, the pH of the solution (which dictates the protonation state of the ligand), the solvent system, and the reaction temperature. For instance, in the presence of a hard metal ion like Eu³⁺, coordination would likely occur preferentially through the phosphonate oxygen atoms, while a soft metal like Ag⁺ would favor coordination with the sulfur atom of the thiol group. nih.govnih.gov

Rational Design of Hybrid Materials and Supramolecular Architectures

The unique bifunctional nature of 2-(Sulfanylmethyl)phenylphosphonic acid makes it a promising building block for the rational design of advanced materials with tailored properties.

Construction of Hydrogen-Bonded Organic Frameworks (HOFs) and Covalent Organic Frameworks (COFs) utilizing Phosphonate and Thiol Interactions

Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. nih.gov The phosphonic acid group is an excellent functional group for creating robust HOFs due to its ability to form multiple, strong hydrogen bonds. nih.govnih.gov Research on phenylphosphonic acid has shown its utility in forming stable, microporous HOFs. nih.govresearchgate.net The presence of the thiol group in 2-(Sulfanylmethyl)phenylphosphonic acid could introduce additional hydrogen bonding sites (S-H···O or S-H···S) or could be used for post-synthetic modification, introducing further functionality into the framework.

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers, where the building blocks are linked by strong covalent bonds. nih.govmdpi.com While thiol-based linkages are less common, phosphonate chemistry has been successfully employed to create polyphosphonate COFs. nih.govbohrium.comresearchgate.net These materials are typically synthesized by the thermal condensation of phosphonic acid precursors, forming P-O-P (phosphonic acid anhydride) linkages. nih.govbohrium.com A HOF made from 2-(Sulfanylmethyl)phenylphosphonic acid could potentially serve as a precursor to a COF via heating. The resulting framework would possess a porous structure with the sulfanylmethyl groups decorating the pore walls, making them available for applications such as selective gas sorption or catalysis.

Surface Functionalization and Adsorption Studies on Metal Oxide Substrates

The functionalization of metal oxide surfaces with organic molecules is a critical area of research for the development of advanced materials with tailored properties for applications in catalysis, sensing, and electronics. The molecule 2-(Sulfanylmethyl)phenylphosphonic acid is of particular interest in this regard due to its bifunctional nature, possessing both a phosphonic acid group and a sulfanylmethyl (thiol) group. This dual functionality allows for complex and potentially synergistic interactions with metal oxide substrates.

The primary anchoring of 2-(Sulfanylmethyl)phenylphosphonic acid to metal oxide surfaces, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), is expected to occur through the phosphonic acid moiety. Phosphonic acids are well-established as robust anchoring groups for a variety of metal oxides, forming strong, covalent bonds. researchgate.netnih.gov The interaction typically proceeds via a condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxylated metal oxide surface, leading to the formation of P-O-Metal bonds.

Studies on simpler molecules like phenylphosphonic acid on rutile TiO₂(110) have shown that the binding mode can be temperature-dependent. researchgate.net At temperatures in the range of 380–520 K, a monodentate binding configuration is observed, where the molecule is anchored through a single P-O-Ti bond. researchgate.net Upon annealing to higher temperatures (above 520 K), a transition to a more stable, mixed monodentate and bidentate binding mode occurs. researchgate.net In the bidentate mode, two of the phosphonic acid's oxygen atoms bind to the surface. The adsorbed monolayer of phenylphosphonic acid on TiO₂(110) is remarkably stable, persisting up to 780 K. researchgate.net

For 2-(Sulfanylmethyl)phenylphosphonic acid, it is reasonable to infer a similar primary binding mechanism through its phosphonic acid group. The presence of the sulfanylmethyl group, however, introduces additional possibilities for surface interactions. While the interaction of thiols with metal oxides is generally weaker than that of phosphonic acids, the thiol group could still engage in secondary interactions with the surface or with adjacent adsorbed molecules.

On ZnO surfaces, studies comparing n-hexanethiol and hexylphosphonic acid (HPA) have demonstrated that HPA forms more thermally stable self-assembled monolayers (SAMs) than n-hexanethiol. researchgate.net The HPA SAMs on ZnO were found to be intact up to 350 °C, whereas alkanethiolate monolayers on ZnO showed C-S bond scission at lower temperatures. researchgate.net This suggests that while the phosphonic acid group of 2-(Sulfanylmethyl)phenylphosphonic acid will be the dominant anchoring group, the thiol group may be less strongly bound and potentially more susceptible to thermal or chemical cleavage.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to probe the chemical state of elements at the surface. For sulfur-containing molecules on metal oxides, the S 2p binding energy provides insight into the nature of the sulfur's interaction with the substrate. For instance, the S 2p₃/₂ binding energy for a thiolate bound to a zinc site on ZnO has been identified. researchgate.net The table below presents illustrative XPS data for sulfur on a ZnO surface, which can be a reference for what one might expect when analyzing the adsorption of 2-(Sulfanylmethyl)phenylphosphonic acid.

Table 1: Illustrative X-ray Photoelectron Spectroscopy (XPS) Data for Sulfur Species on a ZnO Surface

| Chemical State | S 2p₃/₂ Binding Energy (eV) | Reference |

| Thiolate bound to zinc sites | ~162.0 | researchgate.net |

| S-O bonding | ~169.0 | researchgate.net |

This table provides representative data for sulfur species on ZnO and is intended to be illustrative for the potential analysis of 2-(Sulfanylmethyl)phenylphosphonic acid adsorption.

In the case of 2-(Sulfanylmethyl)phenylphosphonic acid, XPS analysis would be crucial to determine if the sulfanylmethyl group participates in the binding to the metal oxide surface. A shift in the S 2p binding energy compared to the free molecule would indicate an interaction. It is also possible that the thiol group remains as a free, functional group on the surface, which could then be used for further chemical modifications, creating a hierarchical surface architecture.

Advanced Spectroscopic and Structural Characterization in 2 Sulfanylmethyl Phenylphosphonic Acid Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

The combined application of ¹H, ¹³C, and ³¹P NMR spectroscopy would be essential for the complete structural assignment of 2-(Sulfanylmethyl)phenylphosphonic acid.

¹H NMR would identify the number of unique proton environments, their chemical shifts providing insight into the electronic environment of the aromatic and methylene protons. Spin-spin coupling patterns would reveal the connectivity between adjacent protons, confirming the substitution pattern on the phenyl ring.

¹³C NMR would complement the proton data by determining the number of chemically distinct carbon atoms. The chemical shifts would differentiate between the aromatic, methylene, and ipso-carbon atoms, with the carbon attached to the phosphorus atom showing characteristic coupling (J-coupling).

³¹P NMR is particularly crucial for phosphorus-containing compounds. A single resonance in the ³¹P NMR spectrum would confirm the presence of the phosphonic acid group. Its chemical shift would be indicative of the oxidation state and coordination environment of the phosphorus atom.

Despite the theoretical utility of these methods, specific ¹H, ¹³C, and ³¹P NMR spectral data for 2-(Sulfanylmethyl)phenylphosphonic acid are not available in the reviewed literature.

Table 1: Hypothetical NMR Data for 2-(Sulfanylmethyl)phenylphosphonic acid No experimental data found in the literature.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | Data not available | Data not available | Data not available | Data not available |

| ¹³C | Data not available | Data not available | Data not available | Data not available |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopies probe the energy levels of molecules associated with bond vibrations and electronic transitions, respectively. These techniques provide a characteristic fingerprint of the compound and insights into its bonding and electronic structure.

FT-IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. spectroscopyonline.comsci-hub.st For 2-(Sulfanylmethyl)phenylphosphonic acid, these spectra would be expected to show characteristic bands for the functional groups present:

P=O stretching from the phosphonic acid group.

P-O-H and O-H stretching also associated with the phosphonic acid moiety.

S-H stretching from the sulfanyl (B85325) (thiol) group.

C-S stretching of the methyl-sulfanyl bond.

Aromatic C-H and C=C stretching from the phenyl ring.

While general spectral regions for these functional groups are well-established, specific FT-IR and Raman spectroscopic data for 2-(Sulfanylmethyl)phenylphosphonic acid have not been reported in the scientific literature.

Table 2: Expected Vibrational Modes for 2-(Sulfanylmethyl)phenylphosphonic acid No experimental data found in the literature.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| P=O stretch | Data not available | FT-IR, Raman |

| P-O-H stretch | Data not available | FT-IR |

| S-H stretch | Data not available | FT-IR, Raman |

| Aromatic C=C stretch | Data not available | FT-IR, Raman |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of 2-(Sulfanylmethyl)phenylphosphonic acid would be dominated by electronic transitions within the substituted benzene ring (π → π* transitions). The position and intensity of the absorption maxima would be influenced by the phosphonic acid and sulfanylmethyl substituents. Currently, there are no published UV-Vis absorption spectra specifically for this compound.

Table 3: Electronic Transition Data for 2-(Sulfanylmethyl)phenylphosphonic acid No experimental data found in the literature.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|

X-ray Diffraction Analysis

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction (SCXRD) provides definitive proof of a molecule's structure by mapping electron density in a single crystal. unimi.itcarleton.edu An SCXRD analysis of 2-(Sulfanylmethyl)phenylphosphonic acid would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the supramolecular structure, detailing intermolecular interactions such as hydrogen bonding involving the phosphonic acid and sulfanyl groups, as well as π-stacking of the phenyl rings. This information is critical for understanding the solid-state properties of the material. A search of crystallographic databases reveals that the single crystal X-ray structure for 2-(Sulfanylmethyl)phenylphosphonic acid has not yet been determined or reported.

Table 4: Crystallographic Data for 2-(Sulfanylmethyl)phenylphosphonic acid No experimental data found in the literature.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₉O₃PS |

| Formula Weight | 204.18 |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique pivotal for the characterization of crystalline solids. It provides a unique "fingerprint" of a crystalline phase, enabling researchers to identify the specific solid form, assess its purity, and monitor its stability under various conditions. The diffraction pattern, a plot of diffracted X-ray intensity against the diffraction angle (2θ), is governed by Bragg's Law and is characteristic of the crystal lattice of the material.

For a crystalline sample of 2-(Sulfanylmethyl)phenylphosphonic acid, PXRD analysis would yield a distinct diffractogram with peaks at specific 2θ angles. The position and relative intensities of these peaks are determined by the arrangement of atoms within the crystal lattice. This data is crucial for distinguishing between different polymorphic forms, which may exhibit varying physical properties such as solubility and stability.

Table 1: Hypothetical Powder X-ray Diffraction Data for 2-(Sulfanylmethyl)phenylphosphonic acid

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 95 |

| 25.7 | 3.46 | 70 |

| 28.3 | 3.15 | 50 |

Note: The data in this table is illustrative and does not represent experimentally verified values for 2-(Sulfanylmethyl)phenylphosphonic acid.

The analysis of such a pattern would allow for the unambiguous identification of the crystalline phase of 2-(Sulfanylmethyl)phenylphosphonic acid and could be used for quality control in its synthesis and formulation.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for molecular identification, purity assessment, and elucidation of chemical structures by analyzing the fragmentation patterns of molecules.

For 2-(Sulfanylmethyl)phenylphosphonic acid, mass spectrometry would be employed to confirm its molecular weight and provide evidence of its elemental composition. High-resolution mass spectrometry (HRMS) would offer a precise mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.

In a typical mass spectrometry experiment, the molecule is first ionized, and the resulting molecular ion and any fragment ions are detected. The fragmentation pattern is particularly informative, as it reveals the characteristic ways in which the molecule breaks apart. The analysis of these fragments can help to piece together the structure of the parent molecule.

Although a specific experimental mass spectrum for 2-(Sulfanylmethyl)phenylphosphonic acid is not available, a plausible fragmentation pattern can be predicted based on its structure. The molecular ion [M]+• would be expected, and key fragment ions would likely arise from the cleavage of the C-S, S-H, C-P, and P-O bonds. Table 2 presents a hypothetical summary of expected key ions and their potential structural assignments.

Table 2: Hypothetical Mass Spectrometry Fragmentation Data for 2-(Sulfanylmethyl)phenylphosphonic acid

| m/z | Ion | Proposed Fragment Structure |

|---|---|---|

| 204 | [M]+• | Intact molecular ion |

| 171 | [M - SH]+ | Loss of the sulfhydryl group |

| 155 | [M - CH2SH]+ | Cleavage of the sulfanylmethyl group |

| 123 | [C6H4P(O)(OH)2]+ | Phenylphosphonic acid moiety |

| 91 | [C7H7]+ | Tropylium ion (from rearrangement) |

Note: The m/z values and proposed fragments in this table are hypothetical and intended to illustrate the principles of mass spectrometric analysis for this compound.

By comparing the observed fragmentation pattern with known fragmentation mechanisms of similar organophosphorus and organosulfur compounds, researchers can confidently confirm the identity of 2-(Sulfanylmethyl)phenylphosphonic acid and assess the presence of any impurities.

Theoretical and Computational Investigations of 2 Sulfanylmethyl Phenylphosphonic Acid

The Untapped Potential of Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For 2-(Sulfanylmethyl)phenylphosphonic acid, such studies would provide invaluable insights.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular structures and energetics. A DFT study of 2-(Sulfanylmethyl)phenylphosphonic acid would involve optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms. This process would yield precise bond lengths, bond angles, and dihedral angles.

Furthermore, mapping the potential energy surface would reveal the various stable conformations of the molecule and the energy barriers for conversion between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules. However, no specific DFT calculations detailing the optimized geometry or energy landscapes for 2-(Sulfanylmethyl)phenylphosphonic acid are currently available in the literature.

Computational Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are also adept at predicting spectroscopic properties, which are essential for experimental characterization. Theoretical calculations can generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimental data to confirm the molecule's structure and assign specific spectral features to the vibrations and chemical environments of its atoms. The absence of such computational studies for 2-(Sulfanylmethyl)phenylphosphonic acid means that a valuable tool for its spectroscopic analysis remains unutilized.

The Uncharted Territory of Molecular Modeling for Intermolecular Interactions

Molecular modeling simulations provide a dynamic picture of how molecules interact with each other and their environment. For 2-(Sulfanylmethyl)phenylphosphonic acid, these simulations could illuminate its behavior in condensed phases.

Simulation of Hydrogen Bonding and Coordination Networks

The phosphonic acid and sulfanyl (B85325) groups in 2-(Sulfanylmethyl)phenylphosphonic acid are capable of forming strong hydrogen bonds. Molecular dynamics simulations could model how these molecules arrange themselves to form extended hydrogen-bonding networks in the solid state or in solution. Such simulations are vital for understanding crystal packing and the supramolecular structures that can be formed. Studies on other phosphonic acids have demonstrated their ability to form well-defined layered structures through hydrogen bonding. sci-hub.st Unfortunately, no such simulations have been reported for 2-(Sulfanylmethyl)phenylphosphonic acid.

Analysis of Conformations and Tautomeric Equilibria

The flexibility of the sulfanylmethyl side chain and the potential for proton transfer within the phosphonic acid group suggest that 2-(Sulfanylmethyl)phenylphosphonic acid may exist in multiple conformations and tautomeric forms. Computational analysis can determine the relative stabilities of these different forms and the energetic barriers for their interconversion. Understanding these equilibria is fundamental to comprehending the molecule's chemical behavior. Regrettably, specific computational analyses of the conformations and tautomeric equilibria of 2-(Sulfanylmethyl)phenylphosphonic acid are absent from the scientific record.

Cutting Edge Applications and Research Directions

Materials Science Innovations

This compound is at the forefront of developing novel materials with tailored electronic and surface properties.

Phosphonic acids are integral to modifying the surfaces of inorganic semiconductors. When molecules like 2-(Sulfanylmethyl)phenylphosphonic acid are used, they can form hybrid organic-inorganic systems. mdpi.com The phosphonic acid group anchors the molecule to metal oxide semiconductor surfaces, such as indium zinc oxide or silicon oxide, while the phenyl ring and sulfanylmethyl group can influence the electronic properties of the interface. nih.govnih.govnrel.gov

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. wikipedia.org Phosphonic acids are particularly effective for creating robust SAMs on a variety of metal oxide surfaces. nih.gov The phosphonic acid head group forms strong covalent bonds with surface hydroxyl groups on substrates like silicon oxide, indium zinc oxide, and titania. nih.govresearchgate.net

The formation of SAMs using molecules such as 2-(Sulfanylmethyl)phenylphosphonic acid allows for precise control over surface properties. nih.gov Studies on similar molecules like phenylphosphonic acid show that these SAMs are surprisingly well-oriented, with the phenyl ring adopting a defined tilt angle from the surface normal. nih.govnrel.govresearchgate.net This ordering is crucial as it dictates the physical and electronic characteristics of the surface, such as its work function and wettability. nih.govresearchgate.net The dual functionality of 2-(Sulfanylmethyl)phenylphosphonic acid allows it to act as a versatile linker, with the phosphonic acid binding to oxides and the thiol group available to bind to gold or other noble metal surfaces, enabling the construction of complex, layered nanostructures.

Table 1: Properties and Applications of Phosphonic Acid-Based SAMs

| Property | Description | Significance in Electronics | Supporting Evidence |

|---|---|---|---|

| Surface Binding | The phosphonic acid head group forms strong, stable bonds with metal oxide surfaces. | Creates robust and reliable interfaces in electronic devices. | nih.gov |

| Molecular Orientation | Molecules arrange in a well-ordered layer with a specific tilt angle (e.g., 12-16° for phenylphosphonic acid on IZO). | Determines the electronic properties of the interface, such as work function, affecting charge transfer. | nih.govnrel.gov |

| Device Performance | Can increase current density and photovoltaic efficiency in solar cells and OLEDs. | Improves the efficiency and performance of optoelectronic devices. | nih.govnrel.gov |

| Surface Passivation | Provides excellent passivation of semiconductor surfaces, reducing leakage currents. | Enhances the stability and reliability of transistors and sensors. | nih.gov |

Catalysis and Reaction Engineering

The functional groups within 2-(Sulfanylmethyl)phenylphosphonic acid make it a candidate for advanced catalytic systems.

In catalysis, ligands are crucial for stabilizing metal centers and directing the outcome of chemical reactions. The structure of 2-(Sulfanylmethyl)phenylphosphonic acid contains two potential coordination sites: the phosphonic acid and the thiol group. This allows it to act as a bidentate or bridging ligand, binding to a metal center through both the sulfur and oxygen atoms. Such bifunctional ligands are valuable in designing catalysts for specific transformations. researchgate.net

Furthermore, phosphonic acids themselves can serve as catalysts. Phenylphosphonic acid has been demonstrated as an efficient and reusable heterogeneous catalyst for multi-component reactions, such as the synthesis of α-aminophosphonates. thieme-connect.de The thiol group in 2-(Sulfanylmethyl)phenylphosphonic acid provides an additional feature: the ability to anchor catalytic metal nanoparticles (e.g., palladium, gold) to a support material that has an affinity for the phosphonic acid group. This creates a well-dispersed and stabilized heterogeneous catalyst, preventing the aggregation of nanoparticles and maintaining high catalytic activity over time.

Table 2: Potential Catalytic Roles of 2-(Sulfanylmethyl)phenylphosphonic acid

| Catalytic Function | Mechanism | Potential Application |

|---|---|---|

| Heterogeneous Catalyst | The acidic nature of the phosphonic acid group can catalyze organic transformations directly. | Synthesis of complex organic molecules like α-aminophosphonates under solvent-free conditions. thieme-connect.de |

| Bifunctional Ligand | The thiol and phosphonic acid groups can coordinate to a single metal center to form a stable chelate. | Enhancing selectivity and activity in organometallic catalysis, such as cross-coupling reactions. mit.edu |

| Nanoparticle Stabilizer | The thiol group strongly binds to metal nanoparticles, while the phosphonic acid group anchors them to an oxide support. | Creating robust and recyclable heterogeneous catalysts for a wide range of chemical reactions. |

Advanced Analytical Tools and Sensors

The specific recognition capabilities of this compound are being harnessed for the development of highly selective sensors.

Molecularly imprinted polymers (MIPs) are synthetic materials designed to have tailor-made recognition sites for a specific target molecule. mdpi.comresearchgate.net The process involves polymerizing functional monomers and a cross-linker around a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. nih.govnih.gov

A molecule like 2-(Sulfanylmethyl)phenylphosphonic acid is an excellent candidate for use in MIP technology. It can be used as the template molecule itself. In this case, functional monomers with groups that can interact with the phosphonic acid (e.g., ureas, amides) and the thiol group would be chosen. The resulting MIP would be highly selective for 2-(Sulfanylmethyl)phenylphosphonic acid, allowing it to be detected and separated from complex mixtures. mdpi.com

Alternatively, its structural motifs can be incorporated into functional monomers. For instance, a vinyl-functionalized derivative could be copolymerized to create an MIP for recognizing other molecules containing phosphonic acid or thiol groups. MIPs are known for their robustness, stability, and high affinity, making them valuable in developing sensors for environmental monitoring and biomedical diagnostics. mdpi.commdpi.com

Chemosensory Applications based on Metal Ion Interactions

The unique bifunctional nature of 2-(Sulfanylmethyl)phenylphosphonic acid, which features both a soft thiol (-SH) group and a hard phosphonic acid (-PO(OH)₂) group, makes it a compelling candidate for the development of advanced chemosensors for metal ion detection. While specific research focusing exclusively on this compound is nascent, its chemosensory potential can be understood by examining the well-established roles of its constituent functional groups in metal ion binding and surface immobilization.

The primary strategy for employing such molecules in sensing is through the formation of self-assembled monolayers (SAMs) on various substrates. nih.gov In this architecture, the molecule acts as a bridge between a signal-producing surface and the target analyte in the environment. The phosphonic acid group serves as a robust anchor to a wide range of metal oxide surfaces such as indium tin oxide (ITO), zinc oxide (ZnO), or silicon oxide (SiO₂), forming stable, organized layers. nih.govacs.org This anchoring role is critical for creating reliable and reproducible sensor devices. nih.gov Concurrently, the sulfanylmethyl (thiol) group, oriented away from the surface, acts as the primary recognition site for specific metal ions.

The thiol group has a well-documented high affinity for soft heavy metal cations. This interaction can be leveraged to create sensors that signal the presence of these ions through various transduction methods, including electrochemical, optical, or mass-based techniques. For instance, SAMs featuring terminal thiol groups have been successfully used in surface plasmon resonance (SPR) spectroscopy to monitor the adsorption of metal ions in real-time. nih.gov Research on 1,6-hexanedithiol (B72623) SAMs demonstrated clear selectivity for Pt²⁺ over other divalent ions like Cu²⁺, Ni²⁺, and Cd²⁺. nih.gov The binding of the metal ion to the thiol-functionalized surface alters the refractive index, which is detected as a measurable shift in the SPR angle. nih.gov

In the context of 2-(Sulfanylmethyl)phenylphosphonic acid, the phosphonic acid group could play a dual role. Beyond being a surface anchor, its oxygen-rich structure can act as a hard Lewis base, participating in the coordination of harder metal ions or cooperating with the thiol group to create a chelation environment that enhances binding affinity and selectivity for specific targets. stmarytx.edu The development of bifunctional sensors is a rapidly growing field, as molecules with multiple distinct binding sites can offer enhanced sensitivity and the potential for detecting multiple analytes. nih.govnih.gov For example, chemosensors with functional groups like hydroxyl (-OH) and thioamide (-C=S) have been shown to work cooperatively to detect various metal ions. mdpi.com

The detection mechanism often relies on a measurable change upon ion binding, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"), or a shift in electrochemical potential. rsc.org A sensor based on 2-(Sulfanylmethyl)phenylphosphonic acid immobilized on a conductive oxide surface could function as an electrochemical sensor, where the binding of a metal ion to the thiol group modulates the electron transfer properties at the electrode-solution interface, generating a detectable signal.

The following table summarizes the performance of various chemosensors that utilize thiol or phosphonic acid functionalities, illustrating the types of metal ions that can be targeted and the detection limits that have been achieved. This data provides a benchmark for the potential performance of sensors based on 2-(Sulfanylmethyl)phenylphosphonic acid.

Interactive Table: Performance of Thiol and Phosphonic Acid-Based Chemosensors for Metal Ion Detection

| Sensor Functional Group(s) | Target Ion | Detection Method | Achieved Detection Limit | Reference |

| 1,6-Hexanedithiol | Pt²⁺ | Surface Plasmon Resonance | 1.0 x 10⁻⁵ M | nih.gov |

| Thiohydrazide Derivative | Hg²⁺ | Fluorescence | 4.4 x 10⁻⁹ M | mdpi.com |

| Pyridine-dicarboxylic acid | Pb²⁺ | UV-Vis / Fluorescence | Not Specified | mdpi.com |

| Phosphomolybdate Framework | Cr(VI) | Electrochemical | 2.7 x 10⁻⁸ M | nih.gov |

| Phenolic Mannich Base | Al³⁺ | Fluorescence ("Turn-on") | 1.0 x 10⁻⁷ M (approx.) | nih.gov |

| Phenolic Mannich Base | Cu²⁺ | Fluorescence ("Turn-off") | Not Specified | rsc.org |

| Trivalent-selective Ligand | Fe³⁺, Al³⁺, Cr³⁺ | Fluorescence | 1.6 x 10⁻⁸ M - 1.9 x 10⁻⁸ M | stmarytx.edu |

Analytical Methodologies for Quantitative and Qualitative Determination

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for the separation of "2-(Sulfanylmethyl)phenylphosphonic acid" from impurities and for its quantification. The choice of technique is dictated by the compound's polarity, volatility, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and polar compounds like "2-(Sulfanylmethyl)phenylphosphonic acid". A reverse-phase HPLC method is a plausible approach for its separation and quantification.

Development of a robust HPLC method would involve the optimization of several parameters. A C18 or a C8 stationary phase would likely provide adequate retention and separation from non-polar impurities. Given the acidic nature of the phosphonic acid group, the pH of the mobile phase will be a critical parameter to control the ionization state of the analyte and, consequently, its retention. An acidic mobile phase, buffered to a pH below the first pKa of the phosphonic acid, would suppress its ionization and lead to better peak shape and retention on a reverse-phase column. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for eluting a range of compounds with varying polarities.

Detection can be achieved using a Diode Array Detector (DAD) or a UV detector, monitoring the absorbance at a wavelength where the phenyl ring exhibits strong absorption, likely in the range of 210-230 nm. For higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) would be advantageous, allowing for mass-based detection and structural confirmation.

Table 1: Hypothetical HPLC Method Parameters for 2-(Sulfanylmethyl)phenylphosphonic acid Analysis

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

| Expected Retention Time | 5-10 minutes |

Gas Chromatography (GC) Approaches

Direct analysis of the highly polar and non-volatile "2-(Sulfanylmethyl)phenylphosphonic acid" by Gas Chromatography (GC) is not feasible. The high temperatures required for volatilization would lead to thermal decomposition. Therefore, a derivatization step is mandatory to convert the polar phosphonic acid and thiol functional groups into more volatile and thermally stable derivatives.

A common derivatization agent for acidic protons, such as those in the phosphonic acid group, is a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents would replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. The thiol group could also potentially be silylated. Another approach for the phosphonic acid is esterification, for example, using diazomethane (B1218177) or an alcohol in the presence of an acid catalyst, to form the corresponding methyl or ethyl esters.

Once derivatized, the resulting compound can be analyzed on a standard non-polar or mid-polar capillary GC column (e.g., DB-5 or DB-17). A Flame Ionization Detector (FID) could be used for general-purpose quantification, while a Flame Photometric Detector (FPD) with a phosphorus or sulfur filter would offer selective and sensitive detection of the phosphorus- and sulfur-containing analyte. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred method.

Table 2: Proposed GC Method with Derivatization for 2-(Sulfanylmethyl)phenylphosphonic acid

| Parameter | Suggested Condition |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min hold), ramp at 15 °C/min to 280 °C (5 min hold) |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50-550 m/z |

Capillary Electrophoresis (CE) for Characterization

Capillary Electrophoresis (CE) offers an alternative high-efficiency separation technique for charged species like "2-(Sulfanylmethyl)phenylphosphonic acid". Given its acidic nature, it will exist as an anion at neutral or alkaline pH, making it suitable for analysis by Capillary Zone Electrophoresis (CZE).

The separation in CZE is based on the differential migration of ions in an electric field. The background electrolyte (BGE) composition, particularly its pH and ionic strength, is crucial for achieving optimal separation. A buffer system such as phosphate or borate (B1201080) at a pH above the pKa values of the phosphonic acid group would ensure the analyte is fully ionized and migrates towards the anode. The inclusion of organic modifiers like methanol or acetonitrile in the BGE can help to modulate the electroosmotic flow and improve resolution.

Detection in CE is typically performed on-capillary using a UV-Vis detector. Similar to HPLC, the detection wavelength would be set to correspond to the absorbance of the phenyl group. For enhanced sensitivity and structural information, coupling CE to a mass spectrometer (CE-MS) is a powerful option. amazonaws.com

Table 3: Illustrative Capillary Electrophoresis Method for 2-(Sulfanylmethyl)phenylphosphonic acid

| Parameter | Suggested Condition |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length (50 cm effective) |

| Background Electrolyte | 25 mM Sodium borate buffer, pH 9.2 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

| Expected Migration Time | 3-8 minutes |

Spectroscopic Analytical Methods

Spectroscopic methods provide valuable information for the qualitative identification and quantitative measurement of "2-(Sulfanylmethyl)phenylphosphonic acid".

UV-Vis Spectrophotometric Quantification

UV-Visible spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative determination of "2-(Sulfanylmethyl)phenylphosphonic acid" in solution, provided that no other components in the sample absorb significantly at the same wavelength. The presence of the phenyl ring chromophore in the molecule allows it to absorb light in the ultraviolet region of the electromagnetic spectrum.

To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations of "2-(Sulfanylmethyl)phenylphosphonic acid". The absorbance is measured at the wavelength of maximum absorption (λmax), which for the phenyl group is typically in the range of 200-230 nm and a weaker band around 260-270 nm. The choice of solvent is important; a non-absorbing solvent in the measurement region, such as methanol or water, should be used. The pH of the solution can influence the absorption spectrum due to the ionization of the phosphonic acid and thiol groups, so it should be controlled, for instance, by using a buffer. Beer-Lambert's law (A = εbc) can then be applied to determine the concentration of the analyte in an unknown sample by measuring its absorbance.

Table 4: Example Parameters for UV-Vis Spectrophotometric Analysis

| Parameter | Value |

| Instrument | Double-beam UV-Vis Spectrophotometer |

| Solvent | Methanol or Buffered Aqueous Solution (e.g., pH 7.4 phosphate buffer) |

| Wavelength Scan Range | 200 - 400 nm |

| λmax (Hypothetical) | ~220 nm (primary), ~265 nm (secondary) |

| Cuvette Path Length | 1 cm |

| Calibration Range | 1 - 25 µg/mL (or as determined by linearity) |

Q & A

Q. What are the common synthetic routes for phenylphosphonic acid, and how do reaction conditions influence product purity and yield?

Phenylphosphonic acid can be synthesized via two primary methods:

- Hydrolysis of phenylphosphonates : React phenylphosphonate esters with concentrated hydrochloric acid (35–37%) under reflux for 1–12 hours .

- Dealkylation of dialkyl phenylphosphonates : Use bromotrimethylsilane followed by methanolysis to remove alkyl groups . Key considerations :

- Hydrolysis : Longer reaction times improve yield but may degrade acid-sensitive functional groups.

- Dealkylation : Requires anhydrous conditions to avoid side reactions. Industrial synthesis often employs oxidation of phenylphosphinic acid using hydrogen peroxide or sodium hypochlorite under controlled pH and temperature .

| Method | Reagents/Conditions | Yield | Purity Control Strategies |

|---|---|---|---|

| Hydrolysis | HCl (35–37%), reflux, 1–12 hrs | 70–85% | Neutralization with base, recrystallization |

| Dealkylation | Bromotrimethylsilane, methanolysis | 80–90% | Column chromatography |

| Oxidation | H₂O₂/NaClO, pH 3–5, 40–60°C | 85–95% | Filtration, solvent extraction |

Q. How can researchers characterize the purity and structural integrity of phenylphosphonic acid using spectroscopic methods?

- ³¹P NMR spectroscopy : Detects chemical shifts at δ ≈ 18–22 ppm for the phosphonic acid group. Acid-base interactions (e.g., with triethylphosphine oxide) shift resonances due to hydrogen bonding .

- ¹H/¹³C NMR : Assign peaks using PubChem data (InChIKey: QLZHNIAADXEJJP-UHFFFAOYSA-N) .

- PXRD : Matches experimental patterns with computational models (e.g., periodic boundary conditions simulations) .

- FT-IR : Strong P=O stretch at ~1200 cm⁻¹ and P-OH at ~950 cm⁻¹ .

Advanced Research Questions

Q. What intermediate phases form during the mechanochemical synthesis of copper(II) phenylphosphonates, and how do these intermediates impact reaction kinetics?

In situ synchrotron PXRD studies reveal transient intermediates during mechanochemical synthesis:

- CuPhP₂mH (4) : Detected at 2θ = 5.6° (d-spacing ~1.6 Å), forming within 10 minutes. This metastable phase follows Ostwald’s rule, converting to α-CuPhPmH (1) (2θ = 6.1°) after 26 minutes .

- Unknown intermediate : Observed at 2θ = 7.4° and 8.8° in mechanochemical reactions, likely an isomorphic metal phosphonate or phenylphosphonic acid polymorph . Kinetic control : Slower diffusion rates in capillary setups prolong intermediate stability, whereas convection-free milling accelerates phase transitions .

| Reaction Time (min) | Detected Phases | Stability |

|---|---|---|

| 0–10 | CuPhP₂mH (4) | Metastable |

| 10–26 | α-CuPhPmH (1) + intermediates | Thermodynamically stable |

Q. How does phenylphosphonic acid function as a template in molecularly imprinted polymers (MIPs) for phosphopeptide enrichment?

- Template role : Phenylphosphonic acid mimics phosphotyrosine epitopes, enabling selective binding cavities in MIPs .

- Synthesis : Zinc acrylate monomers coordinate with the phosphonic acid group via hydrogen bonding. Post-polymerization, acid removal leaves imprint sites .

- Performance : MIPs exhibit 3× higher adsorption capacity for phenylphosphonic acid vs. non-imprinted polymers (NIPs) and 90% selectivity over benzoic acid analogs .

Q. What mechanistic insights can ³¹P NMR provide about phenylphosphonic acid’s interactions with Brønsted acids?

- Hydrogen bonding : ³¹P chemical shifts upfield (Δδ ≈ 2–4 ppm) when phenylphosphonic acid interacts with strong acids (e.g., trifluoroacetic acid) due to protonation of the P=O group .

- Quantitative analysis : Titration with triethylphosphine oxide reveals stoichiometry (1:1 or 1:2 complexes) and association constants (Ka ≈ 10³–10⁴ M⁻¹) .

Q. How does phenylphosphonic acid adsorb on metal oxide surfaces, and what computational models validate these interactions?

- Adsorption on alumina : DFT studies show bidentate binding via P=O and P-OH groups, forming stable Al–O–P bonds. Coverage density: ~2.5 molecules/nm² .

- Gold/platinum surfaces : Physisorption dominates, with weaker binding energy (~0.5 eV) compared to covalent metal-organic frameworks .

| Surface | Binding Mode | Binding Energy (eV) | Application Relevance |

|---|---|---|---|

| Alumina | Bidentate chemisorption | 2.1–2.5 | Catalysis, corrosion inhibition |

| Au/Pt | Physisorption | 0.3–0.5 | Sensor functionalization |

Contradictions and Validation

- Intermediate detection : reports undetected intermediates in lab-scale syntheses due to low time resolution (30 sec/scan), whereas mechanochemical routes show transient phases . Researchers should optimize in situ monitoring (e.g., faster PXRD scans) to resolve discrepancies.

- Synthetic yields : Hydrolysis (70–85%) vs. oxidation (85–95%) methods reflect trade-offs between scalability and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.